1-(Ethanesulfonyl)decane is an organic compound characterized by the presence of a decane chain substituted with an ethanesulfonyl group. This compound falls under the category of sulfonic acid derivatives, which are known for their diverse applications in chemical synthesis and biological activities. The structure of 1-(ethanesulfonyl)decane can be described by its molecular formula and a molecular weight of approximately 232.38 g/mol.
The compound is synthesized through various chemical processes, which may involve the introduction of the ethanesulfonyl group onto a decane backbone. Information regarding its properties and synthesis can be found in chemical databases such as PubChem and BenchChem, which provide detailed data on its molecular structure and potential applications.
1-(Ethanesulfonyl)decane is classified as an aliphatic sulfonic acid derivative. It is part of a broader class of compounds known for their utility in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
The synthesis of 1-(ethanesulfonyl)decane typically involves the reaction of decane with ethanesulfonyl chloride or other sulfonating agents. Common synthetic routes may include:
The reaction conditions often require careful control of temperature and pressure to optimize yield and minimize by-products. For instance, reactions are typically conducted at room temperature or slightly elevated temperatures under inert atmospheres to prevent oxidation or unwanted side reactions.
The molecular structure of 1-(ethanesulfonyl)decane can be represented using various structural formulas:
InChI=1S/C11H24O2S/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13)
CCCCCCCCCCS(=O)(=O)CC
These notations indicate a linear alkane chain with a sulfonyl functional group attached to one end.
CCCCCCCCCCS(=O)(=O)CC
1-(Ethanesulfonyl)decane can undergo various chemical reactions typical for sulfonic acids:
Reagents commonly used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired products.
The mechanism of action for 1-(ethanesulfonyl)decane primarily involves its role as a nucleophile or electrophile depending on the reaction context. For example:
Data from mechanistic studies suggest that these processes often proceed via concerted mechanisms where bond formation and breaking occur simultaneously.
1-(Ethanesulfonyl)decane is expected to exhibit typical physical properties associated with aliphatic sulfonic acids:
The compound's reactivity is influenced by its functional groups:
1-(Ethanesulfonyl)decane has several scientific uses:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1